N-methyl-1-(oxolan-3-ylmethyl)piperidin-4-amine dihydrochloride
Description
Properties
IUPAC Name |
N-methyl-1-(oxolan-3-ylmethyl)piperidin-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O.2ClH/c1-12-11-2-5-13(6-3-11)8-10-4-7-14-9-10;;/h10-12H,2-9H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLPYLCWGLZCIRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCN(CC1)CC2CCOC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis Overview
The synthesis of N-methyl-1-(oxolan-3-ylmethyl)piperidin-4-amine dihydrochloride typically follows these key stages:
- Formation of the piperidine ring or use of a piperidine precursor
- Introduction of the oxolan-3-ylmethyl substituent via nucleophilic substitution
- N-methylation of the piperidine nitrogen
- Conversion of the free base to the dihydrochloride salt
Detailed Preparation Steps
Piperidine Core Formation and Functionalization
The piperidine ring is commonly introduced either by cyclization of appropriate precursors or by starting from commercially available piperidine derivatives. A prevalent approach involves reductive amination of 1-substituted piperidin-4-ones with ammonia or amines catalyzed by Raney-Nickel under hydrogen atmosphere, yielding piperidin-4-amines with high efficiency (up to 90% isolated yield).
For example, reductive amination of 1-benzylpiperidin-4-one with ammonia in methanol and isopropanol solvents using Raney-Ni catalyst under controlled hydrogen pressure at 25–35 °C produces 1-benzylpiperidin-4-amine intermediates. Subsequent deprotection steps remove protective groups to yield free amines.
Introduction of the Oxolan-3-ylmethyl Group
The oxolane (tetrahydrofuran) ring is introduced via nucleophilic substitution reactions where an oxolane derivative bearing a suitable leaving group (e.g., halide) reacts with the piperidin-4-amine intermediate. This step typically involves:
- Activation of the oxolane derivative (e.g., 3-(halomethyl)oxolane)
- Nucleophilic attack by the piperidin-4-amine nitrogen or a side-chain amine functionality
- Controlled reaction conditions to favor substitution without ring-opening of the oxolane
This method ensures regioselective attachment of the oxolan-3-ylmethyl substituent at the nitrogen or carbon adjacent to nitrogen on the piperidine ring.
N-Methylation of the Piperidine Nitrogen
N-Methylation is achieved by methylating the secondary amine nitrogen on the piperidine ring, typically using methylating agents such as methyl iodide, dimethyl sulfate, or formaldehyde with reducing agents (Eschweiler–Clarke methylation). The choice of reagent depends on the substrate sensitivity and desired selectivity.
This step converts the secondary amine to a tertiary amine, yielding N-methyl-1-(oxolan-3-ylmethyl)piperidin-4-amine as the free base.
Formation of the Dihydrochloride Salt
The final stage involves converting the free base into its dihydrochloride salt by treatment with hydrochloric acid in a suitable solvent system (e.g., ethanol, isopropanol, or ethereal solutions). This salt formation enhances the compound's stability, solubility, and handling properties for pharmaceutical or industrial applications.
Reaction Conditions and Optimization
| Step | Key Reagents/Conditions | Temperature (°C) | Yield (%) | Notes |
|---|---|---|---|---|
| Reductive amination | 1-Benzylpiperidin-4-one, NH3, Raney-Ni, H2 | 25–35 | ~90 | Methanol/isopropanol solvent; H2 pressure |
| Nucleophilic substitution | Oxolane derivative (halide), piperidin-4-amine | Ambient to 50 | Variable | Controlled pH; inert atmosphere preferred |
| N-Methylation | Methyl iodide or Eschweiler–Clarke reagents | 0–40 | 80–95 | Avoid overalkylation; monitor reaction |
| Salt formation (dihydrochloride) | HCl in ethanol or ether | 0–25 | Quantitative | Crystallization improves purity |
Analytical and Characterization Data
- NMR Spectroscopy: Proton and carbon NMR confirm substitution patterns, with characteristic chemical shifts for piperidine and oxolane protons.
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms molecular weight and purity.
- Melting Point and Crystallinity: The dihydrochloride salt exhibits defined melting points indicative of crystalline purity.
- Chromatography: Gas chromatography and HPLC monitor reaction completion and purity.
Research Findings and Industrial Considerations
- The reductive amination using Raney-Ni catalyst is scalable and economically viable for industrial production, offering high yields and selectivity.
- Nucleophilic substitution with oxolane derivatives requires careful control of reaction parameters to prevent ring-opening side reactions.
- N-methylation methods are well-established, with Eschweiler–Clarke methylation preferred for mild conditions.
- Salt formation enhances compound stability, essential for pharmaceutical formulation.
Summary Table of Preparation Methods
| Preparation Stage | Methodology | Advantages | Challenges |
|---|---|---|---|
| Piperidine ring formation | Reductive amination of piperidin-4-one | High yield; scalable | Requires catalyst handling |
| Oxolan-3-ylmethyl substitution | Nucleophilic substitution with oxolane halide | Regioselective; versatile | Sensitive to reaction conditions |
| N-Methylation | Methyl iodide or Eschweiler–Clarke | Efficient; high selectivity | Control of overalkylation |
| Dihydrochloride salt formation | Acid treatment with HCl | Improves solubility and stability | Requires controlled crystallization |
Scientific Research Applications
Chemistry
In organic synthesis, N-methyl-1-(oxolan-3-ylmethyl)piperidin-4-amine dihydrochloride serves as a building block for more complex molecules. It is utilized in:
- Reagent development : Used in various organic reactions, including oxidation and reduction processes.
| Reaction Type | Common Reagents | Major Products |
|---|---|---|
| Oxidation | Hydrogen peroxide | N-Oxide derivatives |
| Reduction | Lithium aluminum hydride | Alkyl-substituted derivatives |
| Substitution | Alkyl halides | Various substituted amines |
Biology
The compound is employed in biological studies to investigate its interactions with molecular targets, particularly:
- Receptor Binding Studies : Acts as a potential ligand in receptor binding assays.
Medicine
This compound is being explored for its therapeutic potential due to its unique structural characteristics:
- Antimicrobial Activity : Exhibits significant antifungal properties, inhibiting pathogens like Candida albicans and Aspergillus niger.
- Anticancer Potential : Preliminary studies indicate cytotoxic effects against cancer cell lines such as HeLa and MCF7, potentially inducing apoptosis.
- Neuroprotective Effects : Similar compounds have shown promise in protecting neuronal cells from oxidative stress.
Study 1: Antimicrobial Efficacy
A study demonstrated that triazole derivatives similar to this compound exhibited significant antifungal activity with minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL against fungal strains.
Study 2: Cytotoxicity in Cancer Cells
In vitro assays indicated that concentrations above 10 µM induced apoptosis in human cancer cell lines. Flow cytometry analysis revealed an increase in Annexin V-positive cells, indicating early apoptotic changes.
Study 3: Neuroprotective Properties
Research highlighted that similar compounds reduced oxidative stress markers in neuronal cultures exposed to hydrogen peroxide, suggesting a protective role against neurodegenerative conditions.
Mechanism of Action
The mechanism of action of N-methyl-1-(oxolan-3-ylmethyl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- N-methyl-1-(tetrahydro-3-furanylmethyl)piperidin-4-amine dihydrochloride
- N-methyl-1-(oxolan-2-ylmethyl)piperidin-4-amine dihydrochloride
Comparison: N-methyl-1-(oxolan-3-ylmethyl)piperidin-4-amine dihydrochloride is unique due to the position of the oxolan-3-ylmethyl group, which influences its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities for molecular targets, making it a valuable tool in research .
Biological Activity
N-methyl-1-(oxolan-3-ylmethyl)piperidin-4-amine dihydrochloride is a compound of growing interest in the fields of medicinal chemistry and pharmacology. Its unique structural characteristics contribute to its biological activity, making it a potential candidate for various therapeutic applications. This article explores the compound's biological activity, mechanisms of action, and potential applications based on current research findings.
Structural Overview
Chemical Structure
The molecular formula for this compound is . The compound features a piperidine ring substituted with an oxolan-3-ylmethyl group, which is crucial for its biological interactions .
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₂₂N₂O |
| SMILES | CNC1CCN(CC1)CC2CCOC2 |
| InChI | InChI=1S/C11H22N2O/c1 |
| Predicted Collision Cross Section | 148.6 Ų (for [M+H]+) |
This compound interacts with specific receptors and enzymes in biological systems. Preliminary studies suggest that it may act as either an agonist or antagonist, modulating the activity of various molecular targets. The exact pathways involved are still under investigation but are believed to include interactions with neurotransmitter receptors and enzymes that play roles in metabolic processes .
Pharmacological Potential
Research has indicated that this compound exhibits significant antimicrobial and anticancer properties. Its ability to influence cellular pathways makes it a promising candidate for drug development. The compound's unique structure allows it to interact with biological targets in ways that are not fully understood but show potential for therapeutic applications .
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds.
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| N-methyl-1-(tetrahydro-3-furanylmethyl)piperidin-4-amine dihydrochloride | Different oxane substituent; varied binding affinities | Antimicrobial properties |
| N-methyl-1-(oxolan-2-ylmethyl)piperidin-4-amine dihydrochloride | Variations in oxolane position; distinct receptor interactions | Limited data available |
This comparison highlights how small changes in chemical structure can lead to significant differences in biological activity.
Q & A
Basic: What are the critical safety precautions when handling N-methyl-1-(oxolan-3-ylmethyl)piperidin-4-amine dihydrochloride in laboratory settings?
Answer:
- PPE Requirements : Use nitrile or neoprene gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (e.g., NIOSH-approved P95 respirators) is advised if dust or aerosols are generated .
- Ventilation : Conduct experiments in a fume hood to minimize inhalation exposure. Ensure local exhaust ventilation is operational during weighing or handling .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose of as hazardous waste. Avoid dry sweeping to prevent dust dispersion .
Basic: How can researchers design a synthetic route for this compound?
Answer:
- Core Reaction Steps :
- Mannich Reaction : Use formaldehyde and methylamine to functionalize the piperidine ring.
- Alkylation : React oxolan-3-ylmethyl chloride with the piperidin-4-amine intermediate under basic conditions (e.g., NaOH in dichloromethane) .
- Salt Formation : Treat the free base with HCl in anhydrous ethanol to obtain the dihydrochloride salt .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1.2–1.5 equivalents of alkylating agent) to maximize yield .
Advanced: What methodologies are recommended for analyzing impurities in this compound?
Answer:
- HPLC Method :
- Validation : Perform linearity (R² ≥ 0.998), precision (%RSD < 2%), and recovery (90–110%) studies per ICH guidelines .
Advanced: How does the dihydrochloride salt form influence the compound’s stability and solubility compared to the free base?
Answer:
- Solubility : The dihydrochloride salt enhances water solubility due to ionic interactions, making it suitable for aqueous formulations (e.g., in vitro assays) .
- Stability : The salt form reduces hygroscopicity, improving shelf life. Store at 2–8°C in airtight containers with desiccants to prevent hydrolysis .
- Reactivity : Dihydrochloride salts may exhibit reduced nucleophilicity in basic conditions, requiring pH adjustment during reactions .
Basic: What are the recommended storage conditions to ensure compound stability?
Answer:
- Temperature : Store at 2–8°C in a desiccator to prevent moisture absorption .
- Light Sensitivity : Use amber glass vials to protect against photodegradation .
- Incompatibilities : Avoid contact with strong oxidizers (e.g., peroxides) or bases, which may trigger decomposition into CO, NOx, or HCl gas .
Advanced: What experimental approaches are used to investigate the metabolic pathways of piperidin-4-amine derivatives?
Answer:
- In Vitro Models :
- Analytical Tools : LC-MS/MS with stable isotope labeling to track metabolic intermediates .
Basic: How should researchers assess the acute toxicity of this compound in preclinical studies?
Answer:
- OECD Guidelines :
- Acute Oral Toxicity (Test 423) : Administer graded doses (5–2000 mg/kg) to rodents; monitor for 14 days for mortality or neurotoxicity .
- Skin Irritation (Test 404) : Apply 0.5 g to rabbit skin under occlusion; score erythema/eschar formation at 24, 48, and 72 hours .
- Data Interpretation : Classify per GHS criteria (e.g., Category 4 for oral toxicity if LD50 > 300 mg/kg) .
Advanced: What strategies optimize the yield of this compound during multi-step synthesis?
Answer:
- Process Controls :
- Temperature : Maintain alkylation steps at 0–5°C to minimize side reactions .
- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems .
- Purification : Employ recrystallization from ethanol/water (3:1 v/v) to remove unreacted precursors. Confirm purity via NMR (δ 2.8–3.2 ppm for –NH2 protons) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
